(5E)-5-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({3-BROMO-5-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-BROMO-5-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiosemicarbazides, and other reagents. The reaction conditions may involve refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Various substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce nitro or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-({3-BROMO-5-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a building block for more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-({3-BROMO-5-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Studied for their antimicrobial activities.
Benzothiazoles: Investigated for their anticancer potential.
Uniqueness
(5E)-5-({3-BROMO-5-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of multiple functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
Molecular Formula |
C22H22BrNO5S2 |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
(5E)-5-[[3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22BrNO5S2/c1-4-27-18-12-14(13-19-21(25)24(2)22(30)31-19)11-15(23)20(18)29-10-9-28-17-8-6-5-7-16(17)26-3/h5-8,11-13H,4,9-10H2,1-3H3/b19-13+ |
InChI Key |
AOYNMFRPRWWSQM-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)Br)OCCOC3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C)Br)OCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
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